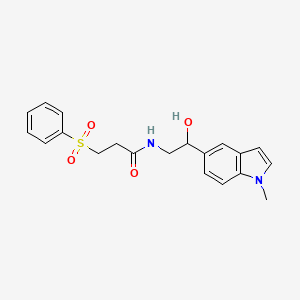

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic propanamide derivative featuring a 1-methylindole core linked to a hydroxyethyl group and a phenylsulfonyl moiety. Its structure combines an indole ring (a privileged scaffold in drug discovery) with sulfonyl and propanamide functionalities, which are often associated with enhanced bioavailability and target binding.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-22-11-9-15-13-16(7-8-18(15)22)19(23)14-21-20(24)10-12-27(25,26)17-5-3-2-4-6-17/h2-9,11,13,19,23H,10,12,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKVVUIRGGTDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl group.

Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.

Amidation: The final step involves the formation of the propanamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions due to its structural features.

Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The indole moiety, in particular, is known to interact with a variety of biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure incorporates an indole moiety, a sulfonamide group, and a hydroxyl functional group, which are known to influence its biological activity.

Research indicates that the compound interacts with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, affecting signal transduction pathways involved in numerous physiological processes .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory pathways and cancer progression.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

-

Cell Line Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM across different cell lines.

Cell Line IC50 (µM) Mechanism of Action MCF7 15 Induction of apoptosis A549 12 Cell cycle arrest at G2/M phase HepG2 18 Inhibition of proliferation - Mechanistic Insights : The compound has been shown to induce apoptosis through the activation of caspase pathways and by disrupting mitochondrial membrane potential. Additionally, it can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated a reduction in these cytokines when treated with varying concentrations of the compound.

Case Studies

Case Study 1: Breast Cancer Treatment

In a study involving MCF7 cells, treatment with N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a potential therapeutic agent for breast cancer due to its ability to induce apoptosis effectively.

Case Study 2: Lung Cancer Model

In an A549 xenograft model, administration of the compound led to significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors, supporting its role as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, and what critical parameters govern their success?

The synthesis typically involves multi-step organic reactions, including:

- Fischer indole synthesis to construct the 1-methylindole core, followed by functionalization of the hydroxyethyl group via nucleophilic substitution .

- Sulfonylation to introduce the phenylsulfonyl moiety, requiring anhydrous conditions and controlled temperatures (e.g., 0–5°C) to minimize side reactions .

- Amide coupling using reagents like EDCI/HOBt to link the indole and sulfonylpropanamide segments . Key parameters include solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC), and stoichiometric ratios to avoid intermediate degradation .

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Indole formation | H2SO4, 80°C, 6h | 65–70 |

| 2 | Sulfonylation | DCM, 0°C, 2h | 50–55 |

| 3 | Amidation | DMF, RT, 12h | 60–65 |

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- NMR spectroscopy (1H/13C) to confirm regioselectivity of indole substitution and amide bond formation .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (theoretical MW: ~383.5 g/mol) .

- X-ray crystallography (using SHELX programs for refinement) to resolve stereochemical ambiguities, particularly the configuration of the hydroxyethyl group .

- HPLC (≥95% purity threshold) to detect trace impurities from incomplete coupling or oxidation .

Q. How is the preliminary biological activity of this compound assessed in vitro?

- Enzyme inhibition assays : Measure IC50 against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .

- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .

- Binding affinity studies (SPR or radioligand displacement) to identify interactions with receptors (e.g., serotonin receptors linked to the indole moiety) .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining high purity?

- Continuous flow reactors improve scalability and reduce side reactions (e.g., epimerization at the hydroxy center) by ensuring rapid mixing and temperature control .

- Purification strategies : Gradient flash chromatography (hexane/EtOAc → DCM/MeOH) or preparative HPLC to isolate stereoisomers .

- Catalytic additives : Use of DMAP in amidation steps to accelerate coupling efficiency by 15–20% .

Q. What methodologies resolve contradictions in reported pharmacological data (e.g., varying IC50 values)?

- Metabolic stability testing : Incubate the compound with liver microsomes to identify degradation products that may skew activity readings .

- Impurity profiling : Compare batches via LC-MS to correlate bioactivity with trace byproducts (e.g., hydrolyzed sulfonamide derivatives) .

- Orthogonal assay validation : Confirm COX-2 inhibition using both fluorometric and ELISA-based methods to rule out assay-specific artifacts .

Q. How can computational modeling predict the compound’s mechanism of action?

- Molecular docking (AutoDock Vina) to simulate binding poses in COX-2 or 5-HT receptors, guided by the indole and sulfonyl groups’ hydrophobicity .

- MD simulations (GROMACS) assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., Arg120 in COX-2) for mutagenesis studies .

- QSAR models prioritize derivatives with modified sulfonamide substituents for enhanced selectivity .

Q. What strategies identify the compound’s primary biological targets?

- Chemical proteomics : Use biotinylated analogs to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 knockout screens to pinpoint genes whose deletion abolishes activity (e.g., PTGS2 for COX-2-dependent effects) .

- Thermal shift assays monitor target protein denaturation upon compound binding, indicating direct interactions .

Q. Which advanced analytical methods quantify trace impurities affecting reproducibility?

- 2D LC-MS/MS for non-targeted impurity profiling, detecting sulfonic acid byproducts at <0.1% levels .

- NMR crystallography (via SHELXL refinement) distinguishes polymorphic forms that alter dissolution rates .

- Dynamic vapor sorption (DVS) evaluates hygroscopicity, which may introduce water-mediated degradation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.